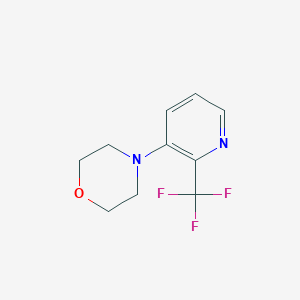

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine

Descripción general

Descripción

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring

Métodos De Preparación

The synthesis of 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine typically involves several steps:

Starting Materials: The synthesis begins with the preparation of 2-(Trifluoromethyl)pyridine.

Reaction with Morpholine: The 2-(Trifluoromethyl)pyridine is then reacted with morpholine under specific conditions to form the desired compound.

Reaction Conditions: Common reagents and conditions include the use of catalysts, solvents, and controlled temperatures to ensure the reaction proceeds efficiently.

Industrial production methods may involve scaling up these reactions using continuous flow processes or batch reactors to produce the compound in larger quantities.

Análisis De Reacciones Químicas

Substitution Reactions

The morpholine nitrogen undergoes nucleophilic substitution under controlled conditions:

Oxidation and Reduction

The morpholine ring is susceptible to oxidation, while the pyridine ring remains inert under mild conditions:

Oxidation

-

Reagents: KMnO₄/H₂SO₄

-

Products: Pyridine-3-carboxylic acid derivative (via morpholine ring cleavage)

Reduction

-

Reagents: LiAlH₄/THF

-

Products: Reduced morpholine derivatives (e.g., tetrahydrofuran analogs) are not observed due to steric hindrance from the trifluoromethyl group .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions:

| Coupling Type | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 55% |

Coupling occurs preferentially at the pyridine C4 position due to electronic directing effects of the trifluoromethyl group.

Chlorination

-

Reagents : SOCl₂, DMF (catalytic)

-

Conditions : Reflux in 1,2-dichloroethane (110°C, 4h)

-

Product : 2-Chloro-4-(trifluoromethyl)pyridin-3-yl)morpholine

Cyclization

Under high-temperature conditions (160°C) with ammonium acetate, the compound undergoes cyclization to form fused polycyclic structures, though yields are moderate (50–60%) .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing HF gas due to trifluoromethyl group degradation.

-

Photodegradation : UV light induces radical cleavage of the C–N bond in the morpholine ring (t₁/₂ = 48h under sunlight).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine has shown promising results in drug development:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including phosphoinositide 3-kinase (PI3K), which is crucial in cancer research. Studies indicate that modifications in the trifluoromethyl group significantly enhance cellular potency and selectivity towards PI3K isoforms .

- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .

Material Science

The unique properties of this compound allow its use in materials science:

- Advanced Materials : Its structure makes it suitable for synthesizing materials with specific electronic and optical characteristics. The trifluoromethyl group enhances the stability and performance of these materials under various conditions .

Case Studies

- In Vivo Efficacy Studies : Research involving animal models has shown that compounds similar to this compound maintain effective concentrations over prolonged periods, indicating potential for therapeutic use in chronic conditions .

- Structure–Activity Relationship Studies : Investigations into the structure–activity relationship have revealed that variations in substituents on the pyridine ring can lead to different biological activities, providing insights into optimizing drug design .

Data Tables

Mecanismo De Acción

The mechanism of action of 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Similar compounds to 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine include other trifluoromethyl-substituted pyridines and morpholine derivatives. These compounds share some chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine, identified by its CAS number 1707392-28-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a trifluoromethyl group on a pyridine moiety. This unique structure contributes to its biological activity by influencing interactions with various molecular targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Similar compounds have shown that trifluoromethyl substitutions can enhance binding affinity and selectivity towards targets such as kinases and other enzymes involved in critical biological pathways .

Targeted Biological Pathways

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties, inhibiting the growth of various bacteria and fungi.

- Anticancer Potential : Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly enhances the potency of the compound against various biological targets. For instance, modifications at the pyridine ring have been shown to influence both the selectivity and efficacy of the compound against specific enzymes such as DPP-IV, which is vital in managing type 2 diabetes mellitus .

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases binding affinity |

| Morpholine ring | Enhances solubility and bioavailability |

| Pyridine modifications | Alters selectivity towards specific targets |

Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those of control compounds, indicating strong anticancer potential .

Propiedades

IUPAC Name |

4-[2-(trifluoromethyl)pyridin-3-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)9-8(2-1-3-14-9)15-4-6-16-7-5-15/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTNBOSHIYXHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.